molecular formula C28H25ClF3N3O4S B2888847 N-(2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 497073-48-0

N-(2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No.: B2888847
CAS No.: 497073-48-0
M. Wt: 592.03
InChI Key: WJALTZSLJDQJGO-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a structurally complex benzamide derivative characterized by a trifluoromethyl-substituted phenyl group, an indole-thioether linkage, and a 3,4-dimethoxybenzamide moiety. The indole and benzamide scaffolds are common in bioactive molecules, with the trifluoromethyl group enhancing lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClF3N3O4S/c1-38-23-10-7-17(13-24(23)39-2)27(37)33-11-12-35-15-25(19-5-3-4-6-22(19)35)40-16-26(36)34-21-14-18(28(30,31)32)8-9-20(21)29/h3-10,13-15H,11-12,16H2,1-2H3,(H,33,37)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJALTZSLJDQJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and kinase inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, incorporating relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Chloro and Trifluoromethyl Groups : These groups often enhance lipophilicity and biological activity.
  • Indole Moiety : Known for its diverse biological properties.
  • Dimethoxybenzamide : This segment may contribute to the compound's interaction with various biological targets.

Kinase Inhibition

Research indicates that compounds similar to this compound exhibit significant kinase inhibitory activity. For instance, compounds with similar structures have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. The inhibition of VEGFR-2 can impede tumor growth and metastasis by disrupting angiogenesis .

Anticancer Activity

Several studies have demonstrated the anticancer potential of related compounds through various mechanisms:

  • Cytotoxicity : Compounds featuring similar structural motifs have shown cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 1.61 µg/mL against tubulin polymerization, indicating strong potential for disrupting cancer cell proliferation .
  • Mechanisms of Action : The mechanism often involves the induction of apoptosis in cancer cells. For instance, studies have shown that certain derivatives induce apoptosis by modulating Bcl-2 protein levels, which are crucial for cell survival .

Table 1: Summary of Biological Activities

Compound NameTargetIC50 Value (µg/mL)Mechanism
Compound 27Tubulin Polymerization1.61 ± 1.92Cytotoxicity
Compound 10Bcl-2 Inhibition< DoxorubicinApoptosis Induction
N-(Chloro/Trifluoromethyl Phenyl Derivative)VEGFR-2Not SpecifiedKinase Inhibition

Case Study 1: Antitumor Efficacy in Cell Lines

A study investigated the efficacy of a structurally similar compound on A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells. The results showed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted anticancer agent .

Case Study 2: In Vivo Studies

In vivo studies using zebrafish embryos demonstrated that compounds with similar structures could significantly reduce tumor growth markers without exhibiting notable toxicity to the embryos at lower concentrations .

Comparison with Similar Compounds

2-{[(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]amino}-N-(2,2,2-trifluoroethyl)benzamide

This compound () shares a benzamide backbone and trifluoroethyl substituent but differs in its isoindole-sulfonyl linkage. The trifluoroethyl group could enhance metabolic resistance, akin to the trifluoromethyl group in the target molecule .

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

A pesticide (), flutolanil incorporates a trifluoromethylbenzamide structure but lacks the indole-thioether moiety. Its isopropoxy-phenyl group may improve soil adsorption, whereas the target compound’s 3,4-dimethoxybenzamide group could enhance water solubility .

Heterocyclic Derivatives

N-{2-[3-(2-Chlorophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide

This pyrazole-containing benzamide () shares chloro, trifluoromethyl, and methoxy substituents with the target compound. However, the pyrazole ring may confer rigidity and hydrogen-bonding capacity, contrasting with the indole’s planar aromatic system. Such differences could influence receptor-binding kinetics .

3-Chloro-N-phenyl-phthalimide

Trifluoromethyl-Containing Analogues

Trifluoromethyl groups are prevalent in agrochemicals (e.g., flutolanil, ) and pharmaceuticals due to their electron-withdrawing effects and resistance to oxidative metabolism. The target compound’s trifluoromethyl group likely enhances its stability compared to non-fluorinated analogues, similar to the trifluoroethyl group in ’s benzamide .

Data Table: Structural and Functional Comparison

Compound Name Key Features Molecular Weight* Potential Applications
Target Compound Indole-thioether, 3,4-dimethoxybenzamide, Cl/CF₃-phenyl ~600 g/mol Pharma/Agrochemical research
2-{[(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]amino}-N-(2,2,2-trifluoroethyl)benzamide () Isoindole-sulfonyl, trifluoroethyl ~450 g/mol Drug discovery
Flutolanil () Trifluoromethylbenzamide, isopropoxy-phenyl ~323 g/mol Pesticide
N-{2-[3-(2-Chlorophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-... () Pyrazole, Cl/CF₃-phenyl, methoxy groups ~650 g/mol Pharma research

*Molecular weights are approximate, calculated based on structural formulas.

Research Implications

  • The indole-thioether linkage in the target compound may offer unique redox or binding properties compared to sulfonyl or pyrazole-containing analogues .
  • The 3,4-dimethoxybenzamide group could improve solubility over purely hydrophobic analogues like flutolanil, aiding bioavailability .
  • Further studies are needed to evaluate the compound’s pharmacokinetics and biological targets, leveraging insights from structurally related agrochemicals and pharmaceuticals.

Notes

  • The evidence lacks explicit data on the target compound’s synthesis or bioactivity, necessitating caution in extrapolating properties.
  • Structural comparisons are based on functional group analysis; experimental validation is required for conclusive findings.

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